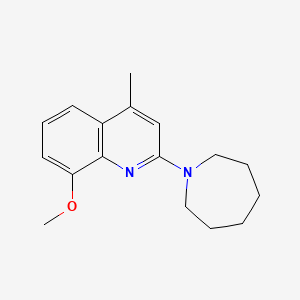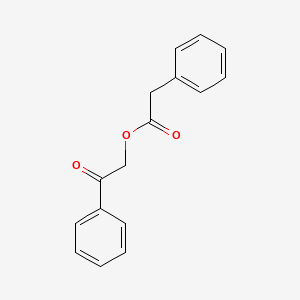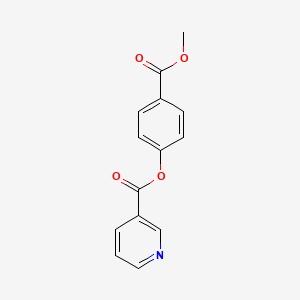![molecular formula C18H16N2O3 B5705147 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline (NATQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NATQ belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its diverse biological activities, which make it a promising candidate for various scientific research applications. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood, which can make it challenging to design experiments to study its biological activities.
Orientations Futures
There are several future directions for research on 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research is to further elucidate the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, which can provide insights into its biological activities and potential therapeutic applications. Another area of research is to explore the use of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new synthetic methods for 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its derivatives can enable the synthesis of novel compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 2-nitrobenzaldehyde with tetrahydroquinoline in the presence of acetic acid and acetic anhydride. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The purity and yield of 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. 1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-11-15-7-2-4-10-17(15)20(22)23)19-13-5-8-14-6-1-3-9-16(14)19/h1-4,6-7,9-12H,5,8,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQIVIOUVIYMF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)



![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)
![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
